molecular formula C14H22N2O2 B2736765 Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate CAS No. 1314698-89-9

Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate

Cat. No.: B2736765
CAS No.: 1314698-89-9
M. Wt: 250.342
InChI Key: BKNWWJSJZUIZAM-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aromatic amine. The compound’s structure includes a phenyl ring substituted at the meta position with a 2-aminopropan-2-yl group, a branched amine moiety. This structure confers unique steric and electronic properties, making it valuable in pharmaceutical synthesis, where the Boc group is commonly used to protect amines during multi-step reactions .

For instance, tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate (C₁₃H₂₀N₂O₃, MW 252.31) shares a similar backbone but substitutes the 2-aminopropan-2-yl group with a 1-amino-2-hydroxyethyl group, altering solubility and reactivity .

Properties

IUPAC Name

tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-6-7-10(9-11)14(4,5)15/h6-9H,15H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNWWJSJZUIZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Curtius Rearrangement: This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.

    Three-Component Coupling: Another method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

Industrial Production Methods: Industrial production of tert-butyl carbamates typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Reduced forms of the carbamate.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate serves as an intermediate in the synthesis of pharmaceuticals. Its structural properties facilitate modifications that can enhance the efficacy of drug candidates. For instance, this compound has been explored for its potential as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .

Biological Activity
Research indicates that derivatives of this compound can activate specific receptors involved in inflammatory responses. For example, compounds derived from this compound have shown promise in modulating the activity of formyl peptide receptor 2 (FPR2), which plays a role in resolving inflammation . These properties make it a valuable candidate for treating various inflammatory diseases.

Organic Synthesis

Synthetic Intermediate
In organic synthesis, this compound is utilized as a building block for the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce various functional groups, making it versatile for constructing diverse chemical entities.

Reactions and Mechanisms
The compound can participate in several types of reactions:

  • Oxidation : Typically involving agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : The amino group can be replaced by other nucleophiles, enabling further chemical transformations.

Structural Characteristics and Synthesis

The molecular formula for this compound is C14H22N2O2, with a molecular weight of approximately 250.34 g/mol. The compound's synthesis generally involves several steps including amine protection and carbamate formation, often utilizing solvents like dichloromethane or tetrahydrofuran under controlled conditions to optimize yield .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate involves its interaction with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the cyclooxygenase-2 enzyme, reducing the production of pro-inflammatory prostaglandins . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butyl carbamate group is a common motif, but substituents on the phenyl ring significantly influence properties. Key analogs include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Properties Evidence ID
Target Compound 2-Aminopropan-2-yl Not explicitly provided - High nucleophilicity (amine group) Inferred
tert-butyl N-[3-(prop-2-enoyl)phenyl]carbamate Acrylamide (prop-2-enoyl) C₁₄H₁₇NO₃ 247.30 Electrophilic site for conjugation
tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate 3-Fluorophenyl + ketone C₁₄H₁₈FNO₃ 279.30 Enhanced polarity (fluorine, ketone)
tert-butyl 3-phenylprop-2-ynylcarbamate Phenylpropargyl C₁₄H₁₇NO₂ 231.29 Alkyne for click chemistry

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine in ): Increase polarity and stability but reduce nucleophilicity.
  • Electron-Donating Groups (e.g., amine in target compound): Enhance reactivity in nucleophilic substitutions.

HPLC Purity Data from Analogs :

  • Compound 16c: 99.34% purity (retention time: 9.37 min) .
  • Compound 16e: 95.07% purity (retention time: 10.60 min) .

The target compound’s synthesis would likely follow similar protocols, with purity dependent on substituent complexity. Bulky groups like 2-aminopropan-2-yl may require optimized chromatographic conditions.

Biological Activity

Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group linked to a carbamate functional group, which is further connected to a phenyl ring substituted with an amino group. Its molecular formula is C14H22N2O2C_{14}H_{22}N_{2}O_{2} with a molecular weight of approximately 250.34 g/mol. The unique substitution pattern on the phenyl ring influences its chemical reactivity and biological interactions, making it a valuable candidate for drug development and biochemical research .

This compound exhibits several mechanisms of action:

  • Inhibition of Cyclooxygenase Enzymes : Preliminary studies suggest that this compound may inhibit cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory prostaglandins. This mechanism underlies its potential anti-inflammatory properties .
  • Interaction with Acetyl-CoA Carboxylase (ACC) : The compound has been identified as a potential inhibitor of ACC, an enzyme involved in fatty acid metabolism. This inhibition could have implications for treating metabolic disorders such as obesity and dyslipidemia .

Anti-inflammatory Properties

Research has demonstrated that this compound possesses anti-inflammatory activity. In vivo studies using carrageenan-induced rat paw edema models showed significant reduction in inflammation, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

Anticancer Activity

The compound has been tested for its ability to inhibit the growth of cancer cells. In vitro studies indicated that it effectively reduces the viability of tumorigenic cell lines without adversely affecting non-tumorigenic cells at concentrations up to 10 µM. This selectivity suggests a promising therapeutic index for cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameMechanism of ActionBiological Activity
Tert-butyl N-(2-aminophenyl)carbamateCOX-2 inhibitionModerate anti-inflammatory effects
Tert-butyl N-(3-bromopropyl)carbamateUnknownLimited biological data
Tert-butyl N-(4-(2-aminopropan-2-YL)phenyl)carbamateCOX-2 inhibitionComparable anti-inflammatory properties

The distinct substitution pattern in this compound contributes to its unique biological profile, enhancing its potential applications in pharmacology .

Case Studies

  • In Vivo Anti-inflammatory Study : A study involving the administration of this compound demonstrated significant reductions in paw edema in rats, indicating effective anti-inflammatory properties within 9 to 12 hours post-administration .
  • Cancer Cell Line Inhibition : Another study assessed the compound's effects on various cancer cell lines, revealing potent growth inhibition while sparing healthy cells, thus highlighting its therapeutic potential in oncology .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting tert-butyl carbamate with 3-(2-aminopropan-2-yl)phenyl derivatives under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF at 50–80°C. Monitoring reaction progress via TLC or HPLC ensures optimal yield. Variations in stoichiometry or solvent choice (e.g., dichloromethane for milder conditions) can influence reaction efficiency .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR identify the tert-butyl group (δ ~1.3 ppm for ¹H; δ ~28 ppm for ¹³C) and aromatic protons (δ 6.5–7.5 ppm). The carbamate carbonyl resonates at δ ~155 ppm in ¹³C NMR.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected [M+H]⁺ ~265.18 g/mol).
  • IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) validate functional groups .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate:

  • Amine Protection : The tert-butyl carbamate (Boc) group protects the amine during multi-step syntheses, such as peptide coupling or heterocycle formation.
  • Building Block : Used in constructing pharmacophores via Suzuki-Miyaura cross-coupling (e.g., attaching aryl boronic acids to the phenyl ring) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reaction pathways in catalytic processes?

The bulky tert-butyl group imposes steric hindrance, directing regioselectivity in reactions. For example:

  • In palladium-catalyzed couplings, the tert-butyl group shields the ortho positions of the phenyl ring, favoring para-substitution.
  • Kinetic studies using DFT calculations reveal reduced reaction rates at hindered sites, requiring optimized catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures .

Q. What crystallographic techniques are recommended for resolving structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. The tert-butyl group often exhibits disorder, requiring PART instructions in SHELXL.
  • Validation : Check R-factors (R₁ < 0.05) and residual electron density (< 0.5 eÅ⁻³) .

Q. How can contradictory bioactivity data be addressed in structure-activity relationship (SAR) studies?

Discrepancies in biological assays (e.g., varying IC₅₀ values) may arise from:

  • Solubility Issues : Use DMSO stock solutions (< 1% v/v) to avoid aggregation.
  • Metabolic Instability : Replace the tert-butyl group with trifluoroacetyl in prodrug designs to enhance stability.
  • Target Selectivity : Perform competitive binding assays (e.g., SPR or ITC) to differentiate off-target effects .

Q. What analytical methods resolve decomposition products under acidic/basic conditions?

  • HPLC-MS : Monitor hydrolytic cleavage of the Boc group (e.g., tert-butyl loss under TFA/CH₂Cl₂ conditions).
  • TGA/DSC : Thermal gravimetric analysis identifies decomposition thresholds (>150°C for carbamate breakdown).
  • Kinetic Studies : pH-rate profiles (pH 1–13) quantify hydrolysis rates, revealing first-order kinetics in acidic media .

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